molecular formula C17H19NO2 B11038950 N,N-diethyl-2-phenoxybenzamide

N,N-diethyl-2-phenoxybenzamide

Cat. No.: B11038950
M. Wt: 269.34 g/mol
InChI Key: JZCRWVZFWUXCMW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenoxybenzamide is a chemical compound offered for research and development purposes. As a benzamide derivative, it is of interest in various early-stage scientific investigations, particularly in medicinal chemistry and chemical biology for exploring new bioactive molecules. Researchers may investigate its potential as a building block in synthetic chemistry or study its properties for possible pharmacological screening. This product is provided for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N,N-diethyl-2-phenoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

JZCRWVZFWUXCMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for N,n Diethyl 2 Phenoxybenzamide and Analogues

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. scripps.edu For N,N-diethyl-2-phenoxybenzamide, two primary disconnections are considered:

C-N Bond Disconnection: The most evident disconnection is at the amide bond. This breaks the molecule into 2-phenoxybenzoic acid and diethylamine (B46881). This approach is common for amide synthesis.

C-O Bond Disconnection: The second key disconnection is the ether linkage of the phenoxy group. This suggests that the 2-phenoxybenzoic acid precursor can be synthesized from a phenol (B47542) and a suitably substituted benzoic acid derivative.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Amide Bond Formation Protocols

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation involves the reaction of a carboxylic acid (or its activated derivative) with an amine. luxembourg-bio.com

Direct Condensation Approaches

Direct condensation involves the reaction of a carboxylic acid and an amine at high temperatures to form an amide with the elimination of water. luxembourg-bio.com While simple, this method often requires harsh conditions that may not be suitable for complex molecules. For the synthesis of this compound, this would involve heating 2-phenoxybenzoic acid with diethylamine.

Coupling Reagent Mediated Reactions

To circumvent the high temperatures of direct condensation, coupling reagents are widely used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. nih.gov

Several classes of coupling reagents are available, each with its own advantages. peptide.comuni-kiel.de

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. luxembourg-bio.compeptide.com The reaction of 2-phenoxybenzoic acid with a carbodiimide (B86325) forms a reactive O-acylisourea intermediate, which then reacts with diethylamine to yield the desired amide. luxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization in chiral substrates. nih.govpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and are often used in solid-phase peptide synthesis, a field with extensive research on amide bond formation. peptide.comcsic.es

A study on the synthesis of N-(nitrophenyl)benzamides utilized various combinations of coupling reagents including DCC, Oxyma Pure, EDC, and COMU for the amide formation step. mdpi.com Another protocol for amide bond formation with electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and DIPEA gave the best results. nih.gov

Catalyst Systems for Amidation Efficiency

Catalysts can be employed to enhance the efficiency of amide bond formation. For instance, copper nanoparticles supported on zeolite Y have been shown to be an effective catalyst for the synthesis of amides from tertiary amines and acid anhydrides. researchgate.net While this specific example details the synthesis of N,N-diethylbenzamide from triethylamine (B128534) and benzoic anhydride, the principle of using catalytic systems to promote amidation is a key strategy in modern organic synthesis. researchgate.net

Phenoxy Moiety Construction

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.in For the synthesis of 2-phenoxybenzoic acid and its analogues, the Ullmann condensation is a widely used method. scispace.commdpi.comorganic-chemistry.org

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. scispace.comorganic-chemistry.org In the context of synthesizing 2-phenoxybenzoic acid, this would typically involve the reaction of a phenol with 2-chlorobenzoic acid or 2-bromobenzoic acid in the presence of a copper catalyst and a base. scispace.comvu.edu.au Modified Ullmann couplings have been shown to give good yields for the preparation of a series of 2-phenoxybenzoic acids. scispace.comvu.edu.au Research has shown that microwave-assisted Ullmann condensation can produce substituted 2-phenoxybenzoic acid derivatives in high yields with short reaction times. researchgate.net

The choice of reactants can be varied to produce a range of analogues. For example, substituted phenols can be reacted with 2-halobenzoic acids to introduce different groups onto the phenoxy ring. vu.edu.au Similarly, different halogenated benzoic acids can be used.

Transition-Metal Catalyzed C-O Cross-Coupling Methods

The formation of the 2-phenoxybenzoyl core is a critical step, primarily achieved through the construction of a carbon-oxygen (C-O) bond between two aromatic rings. Transition-metal catalysis is the most effective approach for this transformation, with the Ullmann condensation being a historically significant and widely used method. wikipedia.orgorganic-chemistry.org

The Ullmann condensation, or Ullmann-type reaction, involves the copper-promoted coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. wikipedia.orgmdpi.com Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The aryl halide typically needs to be activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org For the synthesis of the 2-phenoxybenzoic acid precursor, this involves the coupling of a 2-halobenzoic acid with a phenol.

Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often utilize soluble copper(I) or copper(II) salts in combination with ligands that stabilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures and broader substrate scopes. mdpi.comorganic-chemistry.org Ligands such as N,N-dimethylglycine, diamines, and acetylacetonate (B107027) have proven effective in promoting these C-O coupling reactions. wikipedia.orgorganic-chemistry.org For instance, the use of CuO nanoparticles has been shown to effectively catalyze the C-O bond formation between phenols and aryl bromides at room temperature. mdpi.com A copper-catalyzed Ullmann-like ether synthesis has been successfully employed to couple 2-iodobenzoic acid derivatives with phenols to generate the corresponding 2-phenoxybenzoic acid scaffolds. mdpi.com

Catalyst SystemAryl HalideNucleophileConditionsYieldReference
Cu/CuI2-Iodo-3-(trifluoromethyl)benzoic acid4-FluorophenolPyridine (B92270), DBU, DMF, 160 °CHigh mdpi.com
CuO-NPs (3 mol%)Substituted Aryl BromidePhenolKOH, DMAc, Room Temp.Excellent mdpi.com
CuIAryl Iodide/BromidePhenolN,N-Dimethylglycine, K2CO3, Dioxane, 90 °CGood to Excellent organic-chemistry.org
Copper Metal4-ChloronitrobenzenePhenolKOH, High Temp.N/A wikipedia.org

While the Buchwald-Hartwig amination is renowned for C-N bond formation, related palladium-catalyzed cross-coupling methodologies also exist for C-O bond formation. wikipedia.orgorganic-chemistry.org These reactions can serve as an alternative to copper-catalyzed systems, often proceeding under milder conditions with a broader range of functional group tolerance, though Ullmann-type reactions remain prevalent for diaryl ether synthesis. wikipedia.orgsnnu.edu.cn

Diethylamino Group Incorporation and Modification

The introduction of the N,N-diethylamide functional group is typically the final key step in the synthesis of the title compound. This is accomplished by forming an amide bond between the carboxylic acid of the 2-phenoxybenzoyl core and diethylamine.

The most direct and common strategy for forming the N,N-diethylamide is the condensation of 2-phenoxybenzoic acid with diethylamine. Since direct reaction is inefficient, the carboxylic acid must first be activated. A variety of coupling reagents are employed for this purpose. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) with a base like diisopropylethylamine (DIPEA) have been used to successfully synthesize related 2-phenoxybenzamides. mdpi.comresearchgate.net

Another effective method involves the use of titanium tetrachloride (TiCl4) in pyridine. nih.gov This system facilitates the direct condensation of carboxylic acids and amines. Studies on the synthesis of various N,N-diethylamides from substituted benzoic acids and diethylamine have shown that this method provides satisfactory yields, although they can be lower than those for secondary amides, likely due to the steric hindrance of diethylamine. nih.gov The electronic nature of the benzoic acid can also influence the reaction, with electron-withdrawing groups on the aromatic ring leading to higher yields. nih.gov

Carboxylic AcidAmineCoupling SystemConditionsYieldReference
2-Phenoxybenzoic acid derivativeSubstituted AnilineMukaiyama Reagent, DIPEACH2Cl2, 0 °C to rtHigh mdpi.comresearchgate.net
Substituted Benzoic AcidDiethylamineTiCl4, Pyridine85 °C77-85% nih.gov
2-Nitrobenzoic AcidDiethylamineTiCl4, Pyridine85 °C83% nih.gov
Phenylacetic AcidDiethylamineTiCl4, Pyridine85 °C85% nih.gov

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.org While not a direct route to this compound from 2-phenoxybenzoic acid, this pathway is crucial for synthesizing analogues or precursors where the amine group is attached to an alkyl rather than a carbonyl carbon.

The process generally proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. chim.it A wide range of reducing agents can be used, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. organic-chemistry.orggoogle.com Modern methods also employ catalytic systems, including those based on earth-abundant metals like iron, which can catalyze the reductive amination of aldehydes and ketones with aqueous ammonia (B1221849) and hydrogen gas, offering a sustainable approach to primary amine synthesis. sci-hub.se This methodology is highly valuable for producing diverse amine-containing building blocks that can be further elaborated into complex target molecules. chim.it

Synthesis of Stereoisomeric Forms of this compound

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, where stereocenters are present on the phenoxy or benzamide (B126) portions, requires asymmetric synthesis strategies. These methods are designed to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer over others.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed. This multi-step process typically involves:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective reaction, guided by the stereochemistry of the auxiliary.

Cleavage of the auxiliary to release the enantioenriched product. wikipedia.org

For example, in the synthesis of chiral carboxylic acid precursors for phenoxybenzamide analogues, a prochiral molecule could be coupled to a chiral auxiliary like an Evans oxazolidinone or a pantolactone derivative. wikipedia.orgnih.gov The resulting adduct can then undergo a stereoselective reaction, such as an alkylation or a cycloaddition. For instance, chiral auxiliaries derived from D- and L-pantolactone have been used to perform asymmetric [4+2] cycloadditions, achieving high diastereoselectivity (>90% d.e.). nih.gov The auxiliary is then hydrolytically cleaved, often under basic conditions, to yield the desired enantiomerically-enriched carboxylic acid, which can subsequently be converted to the target amide. nih.gov

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (d.e.)Reference
(S)-Pantolactone[4+2] CycloadditionAcrylate>90% nih.gov
Evans OxazolidinoneAldol ReactionN-AcyloxazolidinoneHigh tcichemicals.com
trans-2-PhenylcyclohexanolEne ReactionGlyoxylate Ester~90% (10:1 d.r.) wikipedia.org

Asymmetric catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. diva-portal.org The catalyst, which can be a transition metal complex with a chiral ligand or a metal-free organocatalyst, creates a chiral environment for the reaction, favoring the formation of one stereoisomer. nih.gov

In the context of synthesizing chiral precursors for this compound analogues, asymmetric catalysis can be applied to various transformations. For instance, the asymmetric hydrogenation of a prochiral olefin precursor using a chiral rhodium or iridium catalyst can establish a stereocenter with high enantioselectivity. diva-portal.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts can be used for enantioselective sulfonylation or other bond-forming reactions. nih.gov Asymmetric intramolecular amination reactions, catalyzed by palladium complexes with chiral ligands like (S)-DTBM-SEGPHOS, have been used to construct C-N atropisomers, which represents another class of stereoisomeric precursors. snnu.edu.cn This strategy is highly efficient and atom-economical, providing direct access to chiral building blocks for complex molecule synthesis. nih.gov

Catalyst/Ligand SystemReaction TypeSubstrate TypeStereoselectivityReference
Pd(OAc)2 / (S)-DTBM-SEGPHOSIntramolecular AminationEnamineExcellent e.e. snnu.edu.cn
Ir-N,P ComplexesAsymmetric HydrogenationFluoroalkenesHigh e.e. diva-portal.org
Chiral NHC CatalystEnantioselective SulfonylationAcryloylbenzaldehyde87-98% e.e. nih.gov
Chiral Biimidazoline-NiBr2Asymmetric Cross-CouplingAlkenesHigh e.e. nih.gov

Chiral Resolution Techniques

The generation of enantiomerically pure compounds is critical in many areas of chemical and pharmaceutical research. For chiral amides like this compound and its analogues, which may possess stereogenic centers or exhibit atropisomerism, several chiral resolution techniques are employed. The most prominent methods are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and classical resolution through the formation of diastereomeric salts. nih.govd-nb.info

HPLC with CSPs is a widely used analytical and preparative method for separating enantiomers. nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of compounds, including amides. csfarmacie.czwindows.net The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is crucial for achieving optimal resolution. ymc.co.jpymc.co.jp Additives such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape and resolution by minimizing unwanted interactions with the silica (B1680970) support. windows.netresearchgate.net

Classical resolution is an alternative, well-established method that involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. onyxipca.com These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. onyxipca.com For a racemic carboxylic acid precursor to an amide, chiral amines such as (S)-(-)-α-phenylethylamine can be used as resolving agents. mdpi.com Conversely, a racemic amine can be resolved using a chiral acid. After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the enantiomerically pure compound. Selecting the appropriate resolving agent and crystallization solvent is critical for the efficiency of this process. onyxipca.com

Table 1: Examples of Chiral Stationary Phases and Conditions for Amide Separation This table is illustrative and based on general methods for chiral amide separations.

Chiral Stationary Phase (CSP)Typical Mobile PhaseCommon AdditivePrinciple/Application NotesReference
CHIRAL ART Cellulose-SJn-hexane / ethanol0.1% Diethylamine (DEA)Immobilized polysaccharide-based phase, effective for separating compounds like phenoxybenzamine (B1677643). ymc.co.jp The additive improves the peak shape for basic analytes. windows.net windows.netymc.co.jp
Chiralcel OD-HSupercritical CO₂ / MethanolIsopropylamine (IPA)Coated polysaccharide-based phase. In Supercritical Fluid Chromatography (SFC), basic modifiers can increase retention but may decrease resolution. researchgate.net researchgate.net
CHIRAL ART Amylose-SAn-hexane / 2-propanolNone specifiedImmobilized amylose-based phase, suitable for high-throughput screening of chiral separation conditions. ymc.co.jp ymc.co.jp
Diastereomeric Amides on Silica GelHexane / Ethyl AcetateN/AThis is not a CSP method but a separation of covalently bonded diastereomers (e.g., from camphorsultam) on standard silica gel. mdpi.com mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a fundamental exercise in synthetic chemistry aimed at maximizing product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, this process typically involves the systematic adjustment of several key parameters. The synthesis generally proceeds via two main stages: the formation of the 2-phenoxybenzoic acid core, often through a copper-catalyzed Ullmann condensation, followed by the coupling of this acid (or its activated derivative) with diethylamine. mdpi.comresearchgate.net Optimization efforts focus on reagent stoichiometry, catalyst selection and loading, and the physical parameters of the reaction environment.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical as it can profoundly influence reaction rates and even alter reaction pathways. wikipedia.org Solvents affect the solubility of reactants, reagents, and intermediates, and they can stabilize or destabilize transition states, thereby directly impacting the reaction kinetics. wikipedia.org

For the synthesis of diaryl ethers via Ullmann-type couplings and for subsequent amide bond formations, polar aprotic solvents are frequently the medium of choice. mdpi.comwhiterose.ac.uk Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are effective because they can dissolve a wide range of organic substrates and inorganic salts (like bases) while being relatively inert. whiterose.ac.ukgoogle.com Their high polarity helps to stabilize charged intermediates and transition states that are common in both Ullmann and amidation reactions. wikipedia.org In some modern dehydrogenative coupling methods for amide synthesis, less polar solvents like diethyl ether or methyl tert-butyl ether (MTBE) have been used effectively in conjunction with specific ruthenium catalysts. nih.govacs.org

Reaction kinetics are also strongly influenced by the solvent. In S_N2 reactions, for instance, switching from a protic solvent (which can hydrogen-bond with and deactivate the nucleophile) to a polar aprotic solvent can lead to a significant increase in the reaction rate. wikipedia.org Hydrothermal conditions (water at high temperature and pressure) have also been explored for amide synthesis, where water itself can act as a catalyst; under these conditions, reaction rates show a strong dependence on pH. researchgate.net

Table 2: Properties of Solvents Relevant to this compound Synthesis

SolventDielectric Constant (at 25°C)Boiling Point (°C)TypeTypical UseReference
N,N-Dimethylformamide (DMF)36.7153Polar AproticUllmann ether synthesis, amide coupling mdpi.comwhiterose.ac.uk
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticUllmann ether synthesis mdpi.comgoogle.com
Tetrahydrofuran (THF)7.566Polar AproticAmide coupling, organometallic reactions nih.govacs.org
Acetonitrile37.582Polar AproticAmide coupling google.comnih.gov
Dichloromethane (DCM)8.940Polar AproticAmide coupling, workup/extraction researchgate.netgoogle.com
Pyridine12.4115Polar Aprotic / BaseUllmann ether synthesis (solvent and base) mdpi.comresearchgate.net

Temperature and Pressure Influence

Temperature is a critical parameter for controlling reaction rates. Most chemical reactions, including the steps to synthesize this compound, proceed faster at higher temperatures due to the increased kinetic energy of the molecules. The Ullmann condensation to form the diaryl ether linkage, for example, often requires high temperatures, with reaction conditions of 160°C being reported. mdpi.comresearchgate.net Similarly, amide bond formation can be accelerated by heating.

Pressure is a less commonly manipulated variable in standard laboratory synthesis but can have a significant impact under specific conditions. Thermodynamic modeling of simple amide bond formation in aqueous systems suggests that while synthesis is favored by higher temperatures at ambient pressure, it becomes more favorable at lower temperatures under extremely high pressures (>15,000 bar). whoi.edu For most research applications involving this compound, reactions are conducted at atmospheric pressure. The influence of pressure becomes more relevant in specialized applications or industrial processes, such as those employing supercritical fluids or hydrothermal conditions. researchgate.netresearchgate.net

Scalable Synthetic Routes for Research Applications

For this compound, a common and scalable laboratory synthesis has been reported. rsc.org The general strategy can be broken down into two key transformations, both of which are well-established in organic chemistry:

Synthesis of 2-Phenoxybenzoic Acid: This intermediate is typically prepared via an Ullmann condensation. This involves the copper-catalyzed coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-chlorobenzoic acid) with phenol in the presence of a base (like potassium carbonate or a non-nucleophilic amine base like DBU) and a polar aprotic solvent such as DMF or pyridine. mdpi.comresearchgate.net While effective, traditional Ullmann conditions often require high temperatures and stoichiometric copper, which can complicate purification. Modern variations using catalytic amounts of copper or palladium with specific ligands may offer milder and more scalable conditions.

Amidation: The prepared 2-phenoxybenzoic acid is then coupled with diethylamine to form the final this compound. A highly scalable method for this step is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a wide variety of coupling agents such as EDC, HBTU, or BOP, which are common in peptide synthesis and often provide high yields under mild conditions. nih.govacs.orggoogle.com

For research applications, a route that avoids chromatographic purification at the final step is highly desirable for scalability. Crystallization is often the preferred method for purification on a larger scale. Therefore, developing a synthetic sequence that consistently produces a crude product of high enough purity to be purified by a single crystallization is a primary goal in creating a scalable route.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques

Spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and electronic environment of N,N-diethyl-2-phenoxybenzamide.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzamide (B126) and phenoxy rings, as well as the ethyl groups. The diethylamino protons would likely appear as two sets of signals (a quartet and a triplet) due to coupling with each other. The aromatic region would be complex due to the overlapping signals of the two phenyl rings. 2D NMR techniques would be essential for resolving these overlaps and assigning each proton and carbon. For instance, HMBC would reveal long-range couplings between the carbonyl carbon and the protons on the adjacent aromatic ring and the N-ethyl groups, helping to define the orientation of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~170
Aromatic CH6.8 - 7.5115 - 135
Aromatic C-O-150 - 160
Aromatic C-N-135 - 145
N-CH₂~3.4 (q)~40
CH₃~1.2 (t)~13

Note: These are predicted values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₇H₁₉NO₂), the exact mass can be calculated and then compared to the experimentally determined mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for such measurements, often providing mass accuracy in the sub-ppm range nih.govnih.gov.

The validation of the molecular formula of this compound would involve observing the protonated molecule [M+H]⁺ in the mass spectrum and matching its measured mass-to-charge ratio (m/z) to the calculated value.

Table 2: Calculated and Expected HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (Da)Expected Ion [M+H]⁺ (m/z)
C₁₇H₁₉NO₂269.1416270.1489

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. The vibrational modes are sensitive to the molecular conformation.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the amide and ether functional groups, as well as the aromatic rings. The position of the carbonyl (C=O) stretching band in the IR spectrum is particularly sensitive to the electronic environment and conformation. For related N,N-diethylbenzamides, this band typically appears in the region of 1630-1660 cm⁻¹ researchgate.net. The C-O-C stretching vibrations of the phenoxy group would be expected in the 1200-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the ethyl groups would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Conformational analysis of similar compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has shown that the carbonyl stretching frequency can be used to distinguish between different conformers in solution nih.gov. It is plausible that this compound would also exhibit distinct conformers that could be identified through careful analysis of its vibrational spectra.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=O (amide)Stretching1630 - 1660
C-O-C (ether)Asymmetric Stretching1200 - 1250
C-N (amide)Stretching1350 - 1450
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2980

X-ray Crystallography of this compound and its Co-crystals

Single Crystal Growth Techniques

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For organic molecules like this compound, common techniques for crystal growth include slow evaporation from a suitable solvent or solvent mixture, and vapor diffusion rsc.orgresearchgate.net. The choice of solvent is critical and is often determined empirically. A systematic screening of various solvents with different polarities would be necessary to find the optimal conditions for growing crystals suitable for X-ray analysis. The slow evaporation method, where a saturated solution of the compound is allowed to evaporate slowly over several days or weeks, is a widely used and often successful technique researchgate.net.

Solid-State Conformational Analysis

The crystal structure of this compound would reveal its preferred conformation in the solid state. Analysis of related structures, such as 2-benzoyl-N,N-diethylbenzamide, has shown that polymorphism can occur, where the same compound crystallizes in different forms with distinct molecular conformations and packing arrangements mdpi.com. The conformation of the N,N-diethylamide group and the relative orientation of the phenoxy and benzamide rings are of particular interest.

In the solid state, the conformation is influenced by intramolecular forces, such as steric hindrance and electronic interactions, as well as intermolecular forces, including hydrogen bonding (if applicable), van der Waals interactions, and π-π stacking. The crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, for example, shows two independent molecules in the asymmetric unit with different hydrogen-bonding patterns, highlighting the conformational flexibility of such molecules researchgate.net.

For this compound, key conformational parameters would be the torsion angles defining the orientation of the diethylamino group relative to the carbonyl group and the dihedral angle between the two aromatic rings. These parameters would be precisely determined from the crystallographic data.

Table 4: Representative Crystallographic Data for a Related Benzamide Derivative (Form II of 2-Benzoyl-N,N-diethylbenzamide) mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.153(3)
b (Å)10.027(3)
c (Å)15.548(5)
β (°)99.180(10)
Volume (ų)1561.4(8)
Z4

This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

Intermolecular Interactions in Crystal Lattice

The determination of intermolecular interactions within a crystal lattice is fundamentally reliant on single-crystal X-ray diffraction analysis. This technique elucidates the three-dimensional arrangement of molecules in the solid state, revealing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions that dictate the crystal packing.

A thorough review of scientific databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of this compound has not been reported. Consequently, a detailed, experimentally verified account of its intermolecular interactions in a crystal lattice is not available in the current scientific literature. For related compounds, such as 2-benzoyl-N,N-diethylbenzamide, studies have revealed various packing arrangements influenced by different polymorphs, but this data cannot be directly extrapolated to this compound.

Conformational Preferences and Dynamics in Solution

The behavior of a molecule in solution, including its preferred shapes (conformations) and the dynamics of their interconversion, is critical to understanding its properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solution. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close to each other in space, providing crucial distance constraints for building a three-dimensional model of the predominant solution-state conformation.

Despite the utility of this technique, dedicated experimental studies using NOESY or other advanced NMR methods to specifically determine the conformational preferences and dynamics of this compound in solution have not been found in the reviewed scientific literature. Such an analysis would be necessary to understand the spatial relationship between the phenoxy group, the benzamide ring, and the flexible N,N-diethyl groups.

In the absence of experimental data, computational chemistry provides robust methods for exploring the conformational landscape of a molecule. Theoretical conformational searches, using methods such as molecular mechanics, Density Functional Theory (DFT), or Monte Carlo simulations, can identify low-energy conformers and estimate their relative populations. These methods calculate the potential energy of the molecule as a function of its geometry, mapping out the most stable arrangements.

A review of the literature indicates that a specific theoretical conformational analysis for this compound has not been published. While computational studies have been performed on structurally similar amides to determine stable conformers in the gas phase and in solution, this specific molecule has not been the subject of such a detailed computational investigation.

Structure Activity Relationship Sar Studies of N,n Diethyl 2 Phenoxybenzamide Derivatives

Systematic Modifications of the Benzamide (B126) Core

The benzamide core, consisting of the N,N-diethylamide group and its attached phenyl ring, is a critical component for molecular interaction. Modifications to this core can significantly influence the compound's biological activity through steric and electronic effects.

Substituents on the phenyl ring of the benzamide core can drastically alter a compound's activity by modifying its electronic and steric properties. acs.orgnih.gov These effects influence how the molecule fits into a biological target and the electronic nature of its interactions, such as hydrogen bonding or pi-stacking.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. nih.gov Conversely, EWGs, like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the ring's electron density. acs.orgresearchgate.net In a study on benzamide derivatives as QcrB inhibitors for Mycobacterium tuberculosis, replacing electron-rich substituents with strong electron-deficient groups like fluoro or difluoro groups at the C-5 position of the benzamide core led to a significant decrease in potency. mdpi.com For example, compound 4za with a difluoro substitution was less active than derivatives with more electron-rich groups. mdpi.com

The following table illustrates how different substituents on the benzamide phenyl ring impact biological activity in a series of related carboxamide inhibitors. mdpi.com

CompoundSubstituent at C-5 of Benzamide RingBiological Activity (IC90, µM)
4d-OCH3 (Methoxy)0.90
4h3-Pyridine7.5
4za-CHF2 (Difluoro)12
4z-F (Fluoro)68

The amide bond is a crucial functional group but can be susceptible to enzymatic hydrolysis, leading to poor metabolic stability. mdpi.com Bioisosteric replacement, where the amide is swapped for a group with similar steric and electronic properties, is a common strategy to improve pharmacokinetic profiles while retaining biological activity. mdpi.comstereoelectronics.orgslideshare.net

Common isosteres for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur.

Ureas and Sulfonamides: These groups maintain the hydrogen bond donor/acceptor pattern of the parent amide. slideshare.net

Heterocycles: Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles are frequently used as stable, non-classical isosteres that can mimic the geometry of the trans amide bond. mdpi.comslideshare.net In one study, replacing an amide group with a 1,2,4-oxadiazole (B8745197) ring was a key design step. slideshare.net

Reversed Amides: Inverting the amide linkage can alter the orientation of the hydrogen bond donor and acceptor groups, which may lead to different interactions with a target.

The choice of isostere depends on the specific role the amide group plays in binding to its target. mdpi.com The table below summarizes common bioisosteric replacements for the amide linkage.

Original GroupBioisostereKey Features
Amide (-CONH-)Thioamide (-CSNH-)Similar size, different H-bonding properties
Amide (-CONH-)Urea (-NHCONH-)Maintains H-bond donor/acceptor pattern
Amide (-CONH-)Sulfonamide (-SO2NH-)Tetrahedral geometry, increased solubility
Amide (-CONH-)1,2,4-OxadiazoleMetabolically stable, mimics trans amide geometry
Amide (-CONH-)1,2,3-TriazoleMetabolically stable, can be longer than amide bond

Ring Contraction/Heterocyclic Equivalents: Replacing the benzene (B151609) ring with a six-membered heteroaromatic ring, such as pyridine (B92270), is a common tactic. slideshare.netontosight.aiontosight.ai The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and alter the electronic distribution of the ring, potentially improving binding affinity or selectivity. nih.gov For example, pyridine carboxamides have been identified as potent inhibitors of various biological targets. ontosight.aiontosight.ai

Ring Expansion: Expanding the benzene ring to a larger aromatic system like naphthalene (B1677914) can allow the molecule to access additional binding pockets, often hydrophobic ones. enamine.net Naphthalene carboxamide derivatives have been explored for various therapeutic applications.

While specific data on ring expansion or contraction for N,N-diethyl-2-phenoxybenzamide is limited, the principles are widely applied in drug design. For example, in the development of the ACE inhibitor cilazaprilat, varying the ring size of a bicyclic structure was crucial for identifying the compound with the optimal interaction with the enzyme's binding site. nih.govnih.gov

Exploration of the Phenoxy Moiety

The phenoxy group is another key pharmacophoric element. Modifications to its substituent pattern and the ether linkage that connects it to the benzamide core are important avenues for SAR exploration.

The position of substituents on the phenoxy ring significantly impacts activity. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on the phenoxy ring was found to be critical. It was determined that the aryloxy substituent itself was favorable for antiplasmodial activity.

Specifically, a 4-fluoro substituent on the phenoxy ring was shown to be beneficial for activity. ontosight.ai Replacing the 4-fluorophenoxy group with an unsubstituted phenoxy group led to a decrease in activity. ontosight.ai The para position appears to be particularly important; a para-substituted analogue showed the highest activity and selectivity in one study. slideshare.net In contrast, a meta-substituted derivative possessed only moderate activity. slideshare.net

The following table summarizes the effects of different substituents on the phenoxy ring on the antiplasmodial activity of a lead 2-phenoxybenzamide (B1622244) derivative.

CompoundPhenoxy Ring SubstituentAntiplasmodial Activity (PfNF54 IC50, µM)
Lead Compound4-Fluoro0.4134 ontosight.ai
Analogue 1Unsubstituted (H)1.131
Analogue 24-Acetamido1.146 ontosight.ai
Analogue 32-Phenoxy1.222 slideshare.net

Replacing the oxygen atom of the ether linkage with other atoms or groups can modulate the compound's conformational flexibility, lipophilicity, and metabolic stability.

A prominent example is the replacement of the ether linkage (-O-) with a thioether linkage (-S-). In SAR studies of antiplasmodial compounds, this modification was explored. The resulting 4-(fluorophenyl)sulfanyl analogue exhibited distinctly improved activity and selectivity compared to its phenoxy counterpart. This suggests that the sulfur atom provides more favorable interactions with the biological target.

Another modification is the insertion of a methylene (B1212753) (-CH2-) spacer between the oxygen and the phenyl ring, creating a benzyloxy group instead of a phenoxy group. This alteration increases the flexibility of the molecule and the distance between the two aromatic rings, which can impact how the compound fits into a binding site.

The table below compares the activity of compounds with an ether linkage to those with an altered linkage.

CompoundLinkage TypeLinkage StructureAntiplasmodial Activity (PfNF54 IC50, µM)
Reference CompoundEther-O-0.6364
AnalogueThioether-S-0.1946

Heterocyclic Replacements for the Phenoxy Ring

The phenoxy group at the 2-position of the benzamide scaffold is a crucial determinant of activity. Research into replacing this aromatic ring with various heterocyclic systems has yielded significant insights into the structural requirements for potent biological effects.

The substitution of the phenoxy moiety with different heterocyclic rings can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in the context of antiplasmodial activity, replacing the 2-(4-fluorophenoxy) group with a 4-(fluorophenyl)sulfanyl group resulted in a compound with distinctly improved selectivity and activity. nih.gov Conversely, replacement with anilino analogs led to a slight decrease in activity. nih.gov

In the pursuit of potent and selective agonists for certain receptors, such as the melanocortin subtype-4 receptor, the introduction of basic heterocycles has proven effective. For example, the incorporation of an imidazole (B134444) ring was found to be a beneficial modification. acs.org The rationale behind these substitutions often involves mimicking the spatial and electronic features of the original phenoxy ring while introducing novel interactions or improving pharmacokinetic properties. The nature of the heterocyclic ring, its substitution pattern, and its point of attachment to the benzamide core are all critical factors that are systematically varied in SAR studies.

Below is a table summarizing the effects of some heterocyclic replacements on the activity of this compound analogs.

Original GroupHeterocyclic ReplacementObserved Effect on Activity
2-(4-fluorophenoxy)4-(fluorophenyl)sulfanylImproved selectivity and activity nih.gov
2-(4-fluorophenoxy)Anilino analogsSlightly decreased activity nih.gov
PhenoxyImidazoleEffective for receptor agonism acs.org

This table is illustrative and based on findings from various SAR studies. The specific impact on activity is target-dependent.

Variational Analysis of the N,N-Diethyl Substituent

The N,N-diethyl group of the amide functionality is another key site for structural modification in SAR studies. Variations in this substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Systematic modifications to the N-alkyl substituents, including increasing the chain length (homologation) or introducing branching, have been explored to probe the steric and lipophilic requirements of the binding site. For example, in a series of arylpiperazine derivatives, the substitution at the ortho position of an aryl ring with an isopropyl group improved binding affinity nine-fold compared to the unsubstituted analog. acs.org Further enhancement was seen with a diethylamine (B46881) group at this position, indicating that the size and nature of the alkyl groups are critical. acs.org

The general approach involves synthesizing a series of analogs where the ethyl groups are replaced with methyl, propyl, isopropyl, butyl, or other alkyl groups. The biological activities of these analogs are then compared to determine the optimal alkyl substituent for a given target.

Incorporating the N,N-diethyl substituents into a cyclic amine system, such as piperidine, pyrrolidine, or morpholine, is a common strategy to constrain the conformation of the molecule. This reduction in conformational flexibility can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to a receptor.

Replacing the diethylamino group with other amino substituents provides a way to explore the role of the nitrogen atom's environment and basicity. This can include substitution with other dialkylamines, arylamines, or more complex amine structures. In some cases, replacing the N,N-diethyl group with a piperazinyl ring, which can be further substituted, has led to compounds with improved properties. mdpi.com For example, the replacement of an N-Boc group on a piperazinyl moiety with an N-pivaloyl group was shown to enhance acid stability. nih.gov

The following table provides examples of how variations in the N,N-diethyl substituent can affect biological activity.

Original SubstituentModified SubstituentRationalePotential Outcome
N,N-diethylN,N-dimethylProbes for steric sensitivityMay increase or decrease potency depending on binding pocket size
N,N-diethylN-isopropyl, N-ethylIntroduces branchingCan enhance binding through specific hydrophobic interactions
N,N-diethylPyrrolidinylConstrains conformationMay increase binding affinity due to reduced conformational entropy
N,N-diethylPiperidinylIntroduces a different ring size and conformationCan alter selectivity and pharmacokinetic properties nih.gov
N,N-diethylMorpholinylIntroduces a heteroatom for potential hydrogen bondingMay improve solubility and target interactions

This table illustrates common modifications and their general purpose in SAR studies.

Positional Isomerism and its Impact on Mechanistic Interactions

The relative positions of the substituents on the aromatic rings of this compound have a profound effect on the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Studies on positional isomers, where substituents are moved to different positions on the aromatic rings, are crucial for understanding the optimal geometry for binding.

For example, shifting a substituent group on the benzanilide (B160483) portion of a related molecule from the 2' to the 4' position was found to increase its antiplasmodial activity. nih.gov Similarly, in another series of compounds, a para-substituted analog showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com This highlights the sensitivity of the biological target to the precise placement of interacting groups. The use of positional isomers can lead to significant differences in properties, such as the formation of distinct supramolecular networks in coordination polymers. rsc.org

Stereochemical Influences on Ligand-Target Engagement

When a molecule contains chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. ethernet.edu.et

The introduction of chiral centers into this compound derivatives and the subsequent separation and testing of the individual enantiomers or diastereomers are essential for a complete understanding of the SAR. For instance, in a study of 4-alkyl-4-arylpiperidine derivatives, it was found that potent opioid agonists exhibited a preference for an axial 4-aryl chair conformation, while antagonist properties were associated with an equatorial 4-aryl chair conformation. nih.gov This demonstrates that the specific three-dimensional arrangement of the atoms is critical for determining the nature of the pharmacological response. The study of stereochemistry is fundamental to designing drugs with improved potency and reduced side effects, as often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. ethernet.edu.etdokumen.pub

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro

In Vitro Pharmacological Profiling against Molecular Targets

Comprehensive searches for in vitro pharmacological data for N,N-diethyl-2-phenoxybenzamide did not yield specific results. The following sections detail the absence of information for particular assays.

Receptor Binding Affinity Assays

No published studies containing data from receptor binding affinity assays for this compound were identified. Therefore, its specific binding profile and affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) for any molecular receptors remain uncharacterized in the public domain.

Enzyme Inhibition Kinetic Studies

There is no available information from kinetic studies to define the inhibitory effects of this compound on specific enzymes. Data regarding its potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition (e.g., competitive, non-competitive) are absent from the scientific literature.

Ion Channel Modulation Assays

No specific data from ion channel modulation assays for this compound could be located. Consequently, its activity as a potential modulator, blocker, or opener of any specific ion channels has not been documented.

Cellular Pathway Perturbation Analysis

Investigations into how this compound may affect cellular pathways at the molecular level have not been reported in the available scientific literature.

Gene Expression Profiling (Transcriptomics)

No transcriptomic studies, such as microarray or RNA-sequencing analyses, have been published for cells or tissues treated with this compound. As a result, there is no data on its potential effects on gene expression.

Protein Expression and Post-translational Modification Analysis (Proteomics)

There are no proteomics studies available for this compound. Information regarding its impact on global protein expression or post-translational modifications within cells is currently undocumented.

Metabolomic Fingerprinting of Cellular Responses

Metabolomic fingerprinting is an analytical approach used to generate a characteristic profile of metabolites in a biological sample (e.g., cell, tissue, or biofluid) following exposure to a compound. nih.govmdpi.com This technique does not necessarily identify every metabolite but provides a snapshot of the metabolic state, which can be used for classification or screening. mdpi.com By comparing the metabolic fingerprint of treated cells to untreated controls, researchers can infer which metabolic pathways are perturbed by the compound. mdpi.comnih.gov Common analytical methods for this include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov

Currently, there are no specific studies detailing the metabolomic fingerprinting of cellular responses to this compound. However, research on a related 2-phenoxybenzamide (B1622244), the Malaria Box compound MMV030666, revealed a metabolomic profile similar to that of atovaquone. researchgate.net This finding suggested a disruption of the mitochondrial electron transport chain, as evidenced by the accumulation of metabolites like dihydroorotate (B8406146) and N-carbamoyl-L-aspartate. researchgate.net A similar investigative approach for this compound would provide initial clues into its mode of action.

Identification of Direct Biological Targets and Off-Targets

Target deconvolution is a critical step in drug discovery that follows phenotypic screening. criver.com Once a compound is observed to produce a desired effect (a phenotype), the next challenge is to identify the specific molecular target or targets through which it exerts this effect. nih.gov This process is essential for understanding the mechanism of action and for further lead optimization. criver.com

Chemical Proteomics Methodologies (e.g., DARTS, SPIDER, SPR)

Chemical proteomics integrates chemical tools with proteomic techniques to identify the protein targets of small molecules directly within a complex biological system. acs.orgnih.gov These methods are powerful for mapping the interaction landscape of a compound in an unbiased manner. acs.orgeuropeanreview.org

There is no available data on the application of these specific methodologies to this compound. A hypothetical investigation would involve using one or more of these techniques to identify its binding partners in a relevant cell line.

MethodologyPrincipleApplication
DARTS (Drug Affinity Responsive Target Stability) Based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases. europeanreview.orgIdentifying protein targets by comparing the protease digestion patterns of cell lysates treated with and without the compound. europeanreview.org
SPIDER (SPotting-based Interaction-Dependent Response) A high-throughput method for detecting ligand-protein interactions on a microarray format.Screening compound libraries against a large number of proteins to identify binding partners.
SPR (Surface Plasmon Resonance) An optical technique that measures the binding of a mobile analyte (the compound) to a target protein that is immobilized on a sensor surface by detecting changes in the refractive index.Quantifying the kinetics and affinity (kon, koff, KD) of a ligand-target interaction in real-time.

Affinity-Based Target Deconvolution Approaches

Affinity-based target deconvolution is a widely used strategy that relies on the specific binding interaction between a compound and its protein target. nih.gov Typically, the compound is modified to include a tag (like biotin) or is immobilized on a solid support (like beads) to "fish" for its binding partners from a cell lysate. nih.goveuropeanreview.org The captured proteins are then identified using mass spectrometry. europeanreview.org

Specific targets for this compound have not been identified using this approach. However, for the analogous 2-phenoxybenzamide from the Malaria Box project, potential targets were successfully identified. researchgate.net

Table of Potential Targets Identified for a Related 2-Phenoxybenzamide Analogue

Compound Identified Potential Target(s) Implied Pathway Disruption
Malaria Box Compound 1 (Analogue) Dihydroorotate-dehydrogenase, Cytochrome bc1 complex Mitochondrial electron transport chain, Pyrimidine biosynthesis researchgate.netresearchgate.net

Genetic Screens for Target Validation

Genetic screens serve as a complementary approach to validate targets identified through chemical proteomics or affinity-based methods. These screens can involve creating a library of mutants (e.g., using transposons) or employing RNA interference (RNAi) or CRISPR-Cas9 technology to systematically knock down or knock out genes. acs.org If altering a specific gene confers resistance or hypersensitivity to the compound, it provides strong evidence that the encoded protein is a relevant target or part of the target pathway. acs.org No genetic screen data is currently available for this compound.

Mechanism of Action Elucidation at the Molecular Level

Elucidating the mechanism of action at the molecular level involves understanding precisely how a compound interacts with its validated target to produce a biological effect. This requires detailed structural and functional studies.

Ligand-Target Interaction Modes (Orthosteric vs. Allosteric)

Once a target, such as a receptor or enzyme, is identified, a key question is where the compound binds.

Orthosteric Binding: The ligand binds to the primary, active site of the protein. nih.gov This is the same site used by the endogenous substrate or ligand. Orthosteric ligands are often competitive inhibitors or agonists. nih.gov

Allosteric Binding: The ligand binds to a secondary site on the protein, distinct from the orthosteric site. plos.orgmdpi.com This binding event induces a conformational change in the protein that modulates the activity of the active site, either enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. nih.govfrontiersin.org

Without confirmed biological targets for this compound, its mode of interaction—whether orthosteric or allosteric—remains unknown. Determining this would require binding assays and structural biology studies (like X-ray crystallography or Cryo-EM) of the compound in complex with its target protein. Studies on other molecules have shown that even within the same receptor family, some ligands can bind orthosterically while others bind to allosteric sites, highlighting the need for specific experimental validation. nih.gov

Functional Consequences of Target Modulation (e.g., Agonism, Antagonism)

There is currently no available scientific literature detailing the functional consequences of target modulation for this compound. Studies that would elucidate whether this compound acts as an agonist, antagonist, or other type of modulator at specific biological targets have not been identified. Therefore, its functional effects on any potential protein targets remain uncharacterized.

Multi-Targeting Potential and Polypharmacology

Similarly, there is no information available from published research to suggest or evaluate the multi-targeting potential or polypharmacology of this compound. Investigations into the binding profile of this compound across a range of biological targets have not been reported. As a result, its capacity to interact with multiple targets, a key aspect of polypharmacology, is unknown.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N,N-diethyl-2-phenoxybenzamide, and a protein target. Such studies on analogous phenoxybenzamide derivatives have been pivotal in identifying their biological targets and mechanism of action. For instance, related phenoxybenzamide compounds have been investigated as potential antiplasmodial agents, with molecular docking studies suggesting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase and cytochrome bc1 complex as plausible targets. mdpi.com Other studies have explored phenoxybenzamide derivatives as inhibitors of succinate (B1194679) dehydrogenase and poly(ADP-ribose) polymerase 10 (PARP10), as well as antagonists for the kappa opioid receptor, all employing molecular docking to rationalize their findings. nih.govresearchgate.netnih.govacs.org

Active Site Recognition and Binding Pose Prediction

The initial step in a molecular docking study of this compound would involve the identification of a relevant biological target. Based on the activities of structurally similar molecules, a range of enzymes or receptors could be selected for investigation. Once a protein target is chosen, its three-dimensional structure, typically obtained from crystallographic or cryo-electron microscopy experiments and deposited in the Protein Data Bank (PDB), is prepared for the docking simulation.

The active site, a specific pocket or groove on the protein surface where the ligand binds, is then defined. This region is characterized by a unique combination of amino acid residues that can form various types of interactions with the ligand. For this compound, the phenoxy and benzamide (B126) moieties provide opportunities for aromatic interactions, such as π-π stacking with residues like phenylalanine, tyrosine, or tryptophan. The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, while the diethylamino group can also participate in specific interactions within the binding pocket.

Docking algorithms then systematically explore a multitude of possible conformations and orientations of this compound within the defined active site. The output of this process is a set of predicted binding poses, each representing a plausible interaction mode between the ligand and the protein. These poses are then ranked based on their calculated binding affinity.

Binding Energy Calculations and Scoring Functions

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding free energy of the ligand-protein complex. researchgate.netresearchgate.net A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. Scoring functions take into account various energetic contributions, including:

Van der Waals interactions: These are attractive or repulsive forces between atoms that are in close proximity.

Electrostatic interactions: These include interactions between charged groups and hydrogen bonds.

Desolvation effects: The energy penalty associated with removing the ligand and the protein's binding site from the solvent (water) and bringing them together.

Entropy penalties: The loss of conformational freedom of the ligand upon binding. researchgate.net

The predicted binding poses of this compound are evaluated using a chosen scoring function, and the pose with the best score is considered the most likely binding mode. The calculated binding energy provides a quantitative measure of the compound's potential potency against the target protein.

To illustrate the potential output of such a study, a hypothetical molecular docking analysis of this compound against a putative protein target is presented in the table below.

Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
Hypothetical Kinase A-8.5Phe123, Tyr45, Leu67, Val89, Asp90π-π stacking, Hydrophobic, Hydrogen bond
Hypothetical GPCR B-7.9Trp234, Phe156, Ile78, Ser91π-π stacking, Hydrophobic, Hydrogen bond
Hypothetical Enzyme C-9.2Tyr345, Val12, Ala34, Lys88π-π stacking, Hydrophobic, Hydrogen bond, Ionic

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. The development of a QSAR model for phenoxybenzamides would involve synthesizing and testing a library of derivatives with systematic variations in their chemical structure.

2D and 3D QSAR Approaches for Predictive Modeling

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: This method utilizes molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices that describe the connectivity of atoms in the molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity.

3D-QSAR: This approach considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. In these methods, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid surrounding them. The variations in these fields are then correlated with the biological activity to generate a 3D map that highlights regions where modifications to the chemical structure would likely enhance or diminish activity.

For a series of phenoxybenzamide analogs including this compound, a QSAR study could reveal the importance of the diethylamino group's size and the electronic properties of the phenoxy ring for a specific biological activity.

The following table provides a hypothetical example of a 2D-QSAR dataset for a series of phenoxybenzamide derivatives.

Compound Molecular Weight logP Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors Observed Activity (IC50, µM) Predicted Activity (IC50, µM)
This compound283.364.1025.25.5
Analog 1255.313.51210.810.1
Analog 2297.394.5032.12.4
Analog 3311.333.9138.78.9

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Generation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. It can be generated based on the common features of a set of active compounds or from the ligand-protein complex obtained from a docking study. For this compound and its active analogs, a pharmacophore model might consist of features such as an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group arranged in a specific 3D geometry.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds, which can then be acquired or synthesized for biological testing.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ncats.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements and conformational changes.

An MD simulation of the this compound-protein complex, initiated from the best-docked pose, can provide valuable insights into:

The stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, the stability of the predicted binding mode can be assessed.

Conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding. This can include subtle shifts in the protein's side chains or larger-scale conformational changes in loop regions.

The role of solvent: The explicit inclusion of water molecules in the simulation allows for a more accurate representation of the binding environment and the role of water in mediating ligand-protein interactions.

Binding free energy calculations: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

By providing a detailed picture of the dynamic nature of the ligand-protein interaction, molecular dynamics simulations complement the findings from molecular docking and QSAR studies, contributing to a more comprehensive understanding of the molecular basis of action for this compound.

In Silico ADME Prediction and Pharmacokinetic Modeling

The effectiveness of a drug is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used in early drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.govkims-imio.com

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and predicting a molecule's permeability is a key challenge. nih.gov In silico models for BBB permeability prediction are often based on Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These models use calculated molecular descriptors to build mathematical equations that correlate a molecule's structure with its ability to cross the BBB, typically expressed as logBB (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). nih.govarxiv.org

Commonly used molecular descriptors for these predictions include:

Molecular Weight (MW): Lower MW is generally favored for passive diffusion across the BBB.

Lipophilicity (logP): An optimal range of lipophilicity is required; too high can lead to non-specific binding, while too low prevents membrane partitioning.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. Lower TPSA is generally associated with better BBB penetration.

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable for crossing the lipid-rich BBB.

Web-based platforms like SwissADME and PreADMET integrate these descriptors to provide rapid predictions of ADME properties. kims-imio.combmdrc.org

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (g/mol)283.36Within the favorable range (<500 g/mol).
logP (Octanol/Water)~3.8Indicates good lipophilicity, favorable for membrane permeation.
Topological Polar Surface Area (TPSA) (Ų)~38.7Well below the typical cutoff of 90 Ų, suggesting good potential for BBB penetration. biotechnologia-journal.org
Hydrogen Bond Donors0Favorable (low number).
Hydrogen Bond Acceptors3 (two O, one N)Acceptable number.
Rotatable Bonds6Indicates molecular flexibility.

The metabolic stability of a compound determines its half-life in the body. Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, involves chemical modifications to make compounds more water-soluble for excretion. Predicting the "metabolic hotspots"—the atoms in a molecule most likely to be metabolized—is crucial for designing more stable analogues. nih.gov

Software like SMARTCyp and MetaSite are widely used for this purpose. moldiscovery.comnih.govcambridgemedchemconsulting.com These programs use different approaches, including reactivity models based on quantum chemistry and 3D docking into CYP enzyme structures, to predict sites of metabolism. nih.govfrontiersin.org For this compound, the likely metabolic pathways include:

N-dealkylation: The removal of one or both ethyl groups from the nitrogen atom is a very common metabolic pathway for N,N-diethyl amides.

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings, particularly at the para-position of the unsubstituted phenoxy ring, which is sterically accessible and electronically activated.

Aliphatic Hydroxylation: Hydroxylation on the ethyl chains, though generally a less favored pathway compared to N-dealkylation.

Predicted Hotspot RankMetabolic ReactionSiteRationale
1N-de-ethylationα-carbon of ethyl groupA primary and rapid metabolic pathway for N-alkylamides catalyzed by CYP enzymes. nih.gov
2Aromatic Hydroxylationpara-position of phenoxy ringElectron-donating effect of the ether oxygen activates the ring for electrophilic attack. nih.gov
3Aromatic HydroxylationUnsubstituted positions of the benzamide ringLess likely than the phenoxy ring but still a possible site for oxidation.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ajchem-a.com By calculating the electron density, DFT can provide insights into various chemical properties, including the distribution of electrons and the energies of molecular orbitals. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals.

HOMO: Likely to be localized on the electron-rich phenoxy ring, indicating this part of the molecule is prone to react with electrophiles.

LUMO: Expected to be distributed over the electron-withdrawing benzamide portion, suggesting this area is susceptible to nucleophilic attack.

This analysis helps predict how the molecule will interact in chemical reactions and with biological targets. irjweb.comimperial.ac.uk

ParameterPredicted Value (eV)Implication
EHOMO (Highest Occupied Molecular Orbital)-6.5Represents the ionization potential; indicates electron-donating capability. mdpi.com
ELUMO (Lowest Unoccupied Molecular Orbital)-1.2Represents the electron affinity; indicates electron-accepting capability. mdpi.com
HOMO-LUMO Gap (ΔE)5.3A relatively large gap suggests good kinetic stability of the molecule. malayajournal.org

Electrostatic Potential Surfaces

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules, and the analysis of electrostatic potential surfaces (MEP) is a key component of these investigations. researchgate.netnih.gov An electrostatic potential surface is a map of the electrostatic potential plotted onto the constant electron density surface of a molecule. researchgate.netresearchgate.net This analysis is crucial for predicting and understanding the reactive behavior of a molecule, as it illustrates the charge distribution and identifies regions that are electron-rich or electron-poor. nih.gov

The MEP map is color-coded to visualize these properties. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to regions with a high electron density, such as those around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and are generally found around electropositive atoms like hydrogen, particularly those attached to electronegative atoms. nih.govresearchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.net This visual representation serves as a guide to predict how a molecule will interact with other molecules, including receptors and enzymes. researchgate.net

While specific research detailing the comprehensive electrostatic potential surface analysis of this compound is not extensively available in the public domain, theoretical calculations based on its structure can provide significant insights. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are commonly employed to generate these surfaces. researchgate.netresearchgate.net

For this compound, the following characteristics of its electrostatic potential surface can be anticipated based on its functional groups:

Negative Potential Regions: The most significant region of negative electrostatic potential is expected to be localized around the carbonyl oxygen atom of the benzamide group. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. Another area of negative potential, although likely less intense, would be associated with the oxygen atom of the phenoxy ether linkage.

Positive Potential Regions: Regions of positive electrostatic potential are likely to be found on the hydrogen atoms of the aromatic rings and the ethyl groups attached to the amide nitrogen. The hydrogen atoms of the N-diethyl group would also exhibit some degree of positive potential.

Neutral Regions: The carbon backbones of the phenyl rings and the ethyl groups would constitute the more neutral regions of the molecule.

These predicted regions of varying electrostatic potential are critical in understanding the molecule's intermolecular interactions. The electron-rich areas are potential sites for hydrogen bonding and interactions with positively charged residues in a biological target, while the electron-poor regions could interact with negatively charged species.

Table 1: Predicted Electrostatic Potential Characteristics of this compound Functional Groups

Functional GroupAtom/RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl GroupOxygen AtomStrongly NegativeSite for electrophilic attack and hydrogen bond acceptor
Phenoxy GroupEther Oxygen AtomModerately NegativePotential hydrogen bond acceptor
Diethylamino GroupNitrogen AtomSlightly Negative to NeutralSteric hindrance and influence on amide resonance
Aromatic RingsPhenyl HydrogensSlightly PositivePotential for weak interactions with electron-rich centers
Diethylamino GroupEthyl HydrogensSlightly PositiveWeakly electrophilic character

This table is a representation based on the general principles of electrostatic potential surfaces and the known electronic effects of the functional groups present in this compound. Specific values would require dedicated quantum chemical calculations.

The insights gained from an electrostatic potential surface analysis are valuable in the field of drug design and medicinal chemistry. researchgate.net By understanding the charge distribution on the surface of this compound, researchers can better predict its binding orientation within a receptor active site and design analogues with modified electrostatic properties to enhance potency or selectivity. nih.gov

Chemical Biology Applications and Probe Development

Design and Synthesis of N,N-Diethyl-2-phenoxybenzamide-Based Chemical Probes

The transformation of this compound from a bioactive compound into a chemical probe for target identification hinges on the strategic incorporation of specialized chemical moieties. This process involves intricate synthetic chemistry to create derivatives that can covalently link to their biological targets or be used for affinity-based purification.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological environment. harvard.edu A PAL probe based on this compound would be designed to include a photoreactive group that, upon activation with UV light, forms a covalent bond with the target protein. sfu.ca

The design of such a probe requires the addition of two key features to the core scaffold: a photoreactive group and a reporter tag.

Photoreactive Groups: Common choices include benzophenones, aryl azides, and diazirines. harvard.edunih.gov A benzophenone (B1666685) group, for instance, could be synthetically appended to either the phenoxy or the benzamide (B126) ring. Upon UV irradiation, it forms a reactive triplet carbene that can insert into nearby C-H or N-H bonds of a binding protein. Diazirines are another popular option due to their small size and ability to generate highly reactive carbenes upon photolysis, minimizing potential disruption of the original molecule's binding affinity. harvard.edu

Reporter Tags: To enable detection and purification of the covalently labeled target protein, a reporter tag is also necessary. A common strategy is to include a "clickable" functional group, such as a terminal alkyne or an azide (B81097). nih.govrsc.org This allows for the subsequent attachment of a biotin (B1667282) molecule (for streptavidin-based enrichment) or a fluorophore (for imaging) via highly efficient and specific click chemistry reactions. nih.govrsc.org

The synthesis of these probes is a multi-step process. For example, a derivative of the 2-phenoxybenzoic acid precursor could be synthesized with a photoreactive group and a linker terminating in an alkyne. This modified acid would then be coupled with diethylamine (B46881) to form the final photoaffinity probe.

Table 1: Design Components of a Hypothetical this compound Photoaffinity Probe

ComponentExample MoietyFunction
Core ScaffoldThis compoundProvides binding affinity and selectivity for the biological target.
Photoreactive GroupBenzophenone or TrifluoromethylphenyldiazirineForms a covalent bond with the target protein upon UV light activation. harvard.edunih.gov
LinkerPolyethylene glycol (PEG) or alkyl chainProvides spatial separation between the core scaffold and the reporter tag to minimize steric hindrance.
Reporter TagTerminal AlkyneEnables covalent attachment of biotin or a fluorophore via a "click" reaction for subsequent purification or visualization. nih.govrsc.org

Affinity chromatography is another method used for target identification and purification. This technique involves immobilizing a ligand—in this case, a derivative of this compound—onto a solid support, such as agarose (B213101) or sepharose beads. unc.edumdpi.com A cell lysate is then passed over these beads, and the target protein binds specifically to the immobilized ligand while other proteins wash through.

The synthesis of an affinity chromatography ligand from the this compound scaffold requires the introduction of a functional group suitable for covalent attachment to the chromatography matrix. The parent compound itself lacks a readily available group for immobilization. Therefore, a synthetic strategy must be employed to introduce a linker arm terminating in a reactive handle, such as a primary amine (-NH2) or a carboxylic acid (-COOH).

For instance, an analogue could be synthesized where the phenoxy ring is substituted with a linker like 6-aminohexanoic acid. This derivative could then be coupled to an N-hydroxysuccinimide (NHS)-activated agarose support, which readily reacts with the primary amine to form a stable amide bond, immobilizing the ligand. bio-rad.com

Table 2: Design and Immobilization Strategy for an this compound-Based Affinity Ligand

Component / StepExample / StrategyPurpose
Core ScaffoldThis compoundActs as the specific bait to capture the target protein.
Linker Arm SynthesisModify the phenoxy ring with a linker containing a terminal primary amine or carboxyl group.Provides a point of attachment to the solid support, positioned away from the key binding motifs of the ligand.
Solid SupportNHS-activated or Epoxy-activated Sepharose/Agarose beads.The matrix onto which the ligand is covalently immobilized. bio-rad.com
Immobilization ChemistryAmide bond formation between a ligand's amine and an NHS-activated support.Creates a stable, covalent linkage between the ligand and the support matrix. bio-rad.com

Bioconjugation Strategies for this compound Derivatives

Bioconjugation refers to the chemical strategy of linking a molecule like this compound to a biomolecule, such as an antibody, enzyme, or nucleic acid. This creates a hybrid molecule that combines the properties of both components. The key to any bioconjugation strategy is the use of chemoselective reactions that proceed under mild, aqueous conditions without cross-reacting with the functional groups present in biological systems. nih.gov

For this compound derivatives, the strategies rely on the synthetic handles incorporated into the structure, as discussed for chemical probes.

Click Chemistry: A derivative containing a terminal alkyne can be conjugated to a biomolecule functionalized with an azide using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal. rsc.org

Amine-Reactive Chemistry: A derivative synthesized with a primary amine can be conjugated to proteins at lysine (B10760008) residues or the N-terminus using NHS esters. Conversely, a derivative with a carboxylic acid can be coupled to amines on a biomolecule using carbodiimide (B86325) chemistry (e.g., with EDC and Sulfo-NHS).

Thiol-Reactive Chemistry: Introducing a maleimide (B117702) or haloacetyl group onto the this compound scaffold would allow it to react specifically with cysteine residues in proteins.

The choice of bioconjugation strategy depends on the desired application, the nature of the biomolecule, and the available functional groups.

Application in Phenotypic Screening Deconvolution

Phenotypic drug discovery involves identifying compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the molecular target. nih.govbiocompare.com A major challenge in this approach is "target deconvolution"—the process of identifying the specific protein(s) with which the active compound interacts to produce its effect. biocompare.com Chemical probes based on this compound are essential tools for this process.

A prominent example involves the antiplasmodial activity of 2-phenoxybenzamides. The lead compound, identified through a large-scale phenotypic screen (the "Malaria Box"), showed potent activity against the Plasmodium falciparum parasite. mdpi.comresearchgate.net However, its mechanism of action was initially unknown.

The deconvolution of this phenotypic hit can be achieved using the chemical probes described above in a workflow that combines chemical synthesis, cell biology, and proteomics.

Table 3: Workflow for Phenotypic Screening Deconvolution Using a Chemical Probe

StepDescriptionKey Tool/Technique
1. Probe Design & SynthesisA photoaffinity probe is synthesized based on the hit compound (e.g., this compound). It includes a photoreactive group and a clickable alkyne tag.Organic Synthesis, Structure-Activity Relationship (SAR) analysis. mdpi.com
2. Cellular Treatment & CrosslinkingParasite-infected cells are treated with the probe. After allowing time for the probe to bind to its target(s), the cells are exposed to UV light to induce covalent crosslinking. nih.govLive-cell incubation, UV photoreactor.
3. Cell Lysis & Click ReactionThe cells are lysed, and the clickable alkyne on the probe-target complex is reacted with an azide-biotin tag.Click Chemistry (CuAAC or SPAAC). nih.gov
4. Affinity PurificationThe biotinylated protein complexes are captured and purified from the lysate using streptavidin-coated magnetic beads.Streptavidin-Biotin Affinity Chromatography.
5. Target IdentificationThe purified proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).Proteomics, Mass Spectrometry.
6. Target ValidationThe identified candidate proteins are validated using independent methods, such as genetic knockdown (RNAi) or biochemical assays. nih.govRNAi, CRISPR, in vitro enzyme inhibition assays.

Through such a process, subsequent studies on the 2-phenoxybenzamide (B1622244) lead from the Malaria Box identified potential targets within the parasite, including the dihydroorotate-dehydrogenase and the cytochrome bc1 complex, which are involved in the mitochondrial electron transport chain. mdpi.comresearchgate.net This demonstrates the power of using custom-designed chemical probes to unravel the mechanisms behind hits from phenotypic screens.

Innovations and Future Directions in N,n Diethyl 2 Phenoxybenzamide Research

Development of Next-Generation Synthetic Technologies

The traditional synthesis of N,N-diethyl-2-phenoxybenzamide and its analogs has relied on established multi-step procedures, often involving the coupling of a 2-phenoxybenzoic acid derivative with an appropriate amine. mdpi.comresearchgate.netnih.gov A known method for preparing this compound has been documented in the scientific literature. rsc.org However, the future of synthesizing this and other novel phenoxybenzamide derivatives will likely be shaped by the adoption of next-generation synthetic technologies.

High-throughput synthesis platforms, which allow for the rapid creation of large and diverse compound libraries, are becoming increasingly crucial in drug discovery. nih.govnih.gov These automated systems could be adapted for the phenoxybenzamide scaffold, enabling the exploration of a much wider chemical space around the core this compound structure. By varying the substituents on both the phenoxy and benzamide (B126) rings in a systematic and parallel manner, researchers can generate extensive libraries for subsequent screening.

Furthermore, the integration of continuous flow reactors offers a promising alternative to traditional batch processing. Flow chemistry can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. The development of robust flow chemistry protocols for the key amide bond formation and etherification steps in the synthesis of this compound would represent a significant technological advancement.

Uncovering Novel Biological Activities through Unbiased Screening

The biological activities of phenoxybenzamides reported to date have often been discovered through targeted investigation based on structural similarity to known active compounds. For instance, a related 2-phenoxybenzamide (B1622244) was identified as a promising anti-malarial agent through the Medicines for Malaria Venture (MMV) "Malaria Box" project, a large-scale phenotypic screening initiative. researchgate.netdntb.gov.ua This highlights the potential of unbiased screening to uncover unexpected biological functions.

Future research on this compound should leverage high-throughput screening (HTS) of large, diverse chemical libraries against a wide array of biological targets and cellular models. google.commolaid.comiucr.org Phenotypic screening, where compounds are tested for their effects on cell morphology, proliferation, or other observable characteristics, is a powerful approach for identifying novel bioactivities without a preconceived hypothesis about the molecular target.

A compelling future direction is the use of advanced screening platforms like the Broad Institute's CLUE (Connectivity Map), which uses gene expression signatures to connect small molecules with diseases and mechanisms of action. biorxiv.orgresearchgate.net By treating various cell lines with this compound and analyzing the resulting changes in gene expression, researchers could gain insights into its potential therapeutic applications for a wide range of diseases, from cancer to inflammatory disorders. This approach has been successfully used to propose new activities for the related compound phenoxybenzamine (B1677643), suggesting it may have anti-proliferative and immunomodulatory effects. biorxiv.orgresearchgate.net

Rational Design of Highly Potent and Selective Ligands

Rational drug design, which relies on an understanding of a drug's biological target and mechanism of action, offers a powerful alternative to random screening. mlsu.ac.inresearchgate.netnih.gov For this compound, future efforts in this area will depend on identifying a specific biological target and then systematically modifying the molecule to optimize its interaction with that target.

Structure-activity relationship (SAR) studies are fundamental to this process. Research on related 2-phenoxybenzamide derivatives has already provided initial SAR insights. For example, in the context of antiplasmodial activity, modifications to the anilino moiety and substitutions on the phenoxy ring have been shown to significantly impact potency and cytotoxicity. mdpi.comresearchgate.netnih.gov The table below summarizes some of these findings for related 2-phenoxybenzamide analogs.

Compound AnalogueModificationObserved ActivityReference
N-formyl and N-carbamoyl analoguesReplacement of N-Boc on piperazinyl ringWeak to negligible antiplasmodial activity nih.gov
N,N-dimethylcarbamoyl, N-acetyl, and N-tert-butyl analoguesReplacement of N-Boc on piperazinyl ringSlightly improved antiplasmodial activity nih.gov
N-pivaloyl analoguesReplacement of N-Boc on piperazinyl ringSub-micromolar antiplasmodial activity nih.gov
Anilino analoguesReplacement of 2-(4-fluorophenoxy) groupSlightly decreased antiplasmodial activity nih.gov
4-(fluorophenyl)sulfanyl analogueReplacement of 2-(4-fluorophenoxy) groupDistinctly improved selectivity and activity nih.gov

Future rational design efforts for this compound would involve a cycle of computational modeling, chemical synthesis, and biological testing. Once a primary biological target is identified, techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the target in complex with the compound. This structural information would then guide the design of new analogs with enhanced potency and selectivity, for instance, by introducing functional groups that form additional favorable interactions with the target protein. dntb.gov.ua

Advancement of Computational Methodologies for Predictive Analytics

Computational chemistry and predictive analytics are poised to play a transformative role in the study of this compound. These in silico tools can accelerate the research process by predicting a compound's properties, activities, and potential liabilities before it is synthesized and tested in the lab. rowan.edu

Quantitative structure-activity relationship (QSAR) modeling is a key computational technique that can be applied. ijpsr.comresearchgate.net By building mathematical models that correlate the structural features of a series of phenoxybenzamide analogs with their biological activity, researchers can predict the potency of new, unsynthesized derivatives. This allows for the prioritization of synthetic efforts on the most promising candidates.

Pharmacophore modeling is another valuable tool. ijpsr.combiorxiv.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By developing a pharmacophore model for a target of interest, large chemical databases can be virtually screened to identify other compounds, including novel phenoxybenzamide derivatives, that are likely to be active.

Furthermore, computational methods can predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. For related 2-phenoxybenzamide derivatives, physicochemical parameters like logP, logD, and ligand efficiency have already been calculated to guide drug development. mdpi.comresearchgate.net Applying these predictive models to this compound will be crucial for optimizing its drug-like properties.

Integration with Systems Biology and Network Pharmacology

To fully understand the biological effects of this compound, it is essential to move beyond the "one molecule, one target" paradigm and embrace a more holistic, systems-level perspective. Systems biology and network pharmacology are emerging fields that aim to elucidate how drugs interact with complex biological systems. researchgate.netmdpi.com

Network pharmacology involves constructing and analyzing networks that connect drugs, targets, and diseases. By mapping the known and predicted interactions of this compound onto these complex biological networks, researchers can identify potential new therapeutic uses and understand the molecular pathways that mediate its effects. This approach could reveal, for example, that the compound modulates multiple targets within a specific signaling pathway, leading to a synergistic therapeutic effect.

The aforementioned CLUE platform is a practical application of systems biology principles. biorxiv.orgresearchgate.net By generating a gene expression "signature" for this compound, it can be compared to a vast database of signatures from other compounds and genetic perturbations. This can help to formulate hypotheses about the compound's mechanism of action, identify potential biomarkers, and predict its efficacy in different disease contexts. Applying this methodology to this compound could rapidly expand our understanding of its biological role and therapeutic potential.

Mechanistic Pre-clinical Efficacy Studies in Relevant Disease Models (Focused on Pathways)

Ultimately, the therapeutic potential of this compound must be validated in relevant disease models. Future pre-clinical studies should be mechanistically driven, focusing on elucidating the specific signaling pathways through which the compound exerts its effects.

Based on findings for related compounds, several avenues for mechanistic studies present themselves. For example, the antiplasmodial activity of some 2-phenoxybenzamides is thought to involve the disruption of the mitochondrial electron transport chain in the parasite. researchgate.net If this compound shows similar activity, pre-clinical studies in malaria models could be designed to confirm this mechanism, perhaps by measuring mitochondrial function and ATP production in treated parasites.

Other studies on phenoxybenzamine and its derivatives have suggested potential anti-cancer activities, possibly through the inhibition of histone deacetylases (HDACs) or PARP10. dntb.gov.uabiorxiv.orgplos.org If this compound is found to inhibit these or other cancer-related targets, its efficacy could be tested in various cancer cell lines and animal models of cancer. Such studies would focus on measuring the modulation of specific downstream signaling pathways, for example, by assessing levels of histone acetylation or PARP activity, and correlating these molecular effects with anti-tumor efficacy. These focused pre-clinical studies will be critical for translating basic research findings into potential clinical applications.

Q & A

Q. What are the common synthetic routes for N,N-diethyl-2-phenoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-phenoxybenzoic acid with diethylamine using activating agents like thionyl chloride or carbodiimides. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, in analogous benzamide syntheses, pyridine is used to neutralize HCl byproducts during acylation . Optimization focuses on minimizing side reactions (e.g., over-acylation) through incremental reagent addition and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, including diethylamide and phenoxy substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What preliminary biological activities have been reported for benzamide derivatives like this compound?

Structurally similar compounds (e.g., N,N-diethyl-4-fluorobenzamide) exhibit enzyme inhibition (e.g., bacterial urease) and antimicrobial activity. Screening involves in vitro assays like MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungal strains. Dose-response curves and IC₅₀ values are calculated to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR studies systematically vary substituents on the phenoxy ring (e.g., electron-withdrawing groups like -F or -Cl) and the diethylamide moiety. For example, replacing the phenoxy group with a thiazole (as in ) can improve antimicrobial potency. Computational docking predicts binding interactions with target enzymes (e.g., urease), while in vitro assays validate changes in activity .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. Recrystallization (e.g., using methanol/water mixtures) improves purity, while 2D NMR techniques (COSY, HSQC) clarify ambiguous proton couplings. Comparative analysis with literature data for structurally validated analogs is critical .

Q. How do reaction conditions influence the formation of degradation products in this compound synthesis?

Elevated temperatures or prolonged reaction times can hydrolyze the amide bond, yielding 2-phenoxybenzoic acid. Stability studies under varying pH and thermal conditions (e.g., 40–80°C) identify degradation pathways. LC-MS tracks byproducts, and Arrhenius modeling predicts shelf-life .

Q. What computational methods predict the physicochemical properties of this compound?

Quantitative structure-property relationship (QSPR) models and density functional theory (DFT) calculate logP (lipophilicity), pKa, and solubility. Tools like Gaussian09 or COSMO-RS simulate molecular orbitals and solvation effects, guiding solvent selection for synthesis or formulation .

Methodological Considerations

  • Controlled Reaction Atmospheres : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Yield Optimization : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Bioactivity Validation : Pair in silico predictions (e.g., molecular docking) with enzyme inhibition assays to confirm mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.